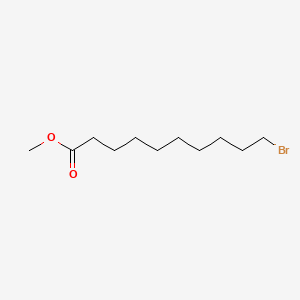

Methyl 10-bromodecanoate

Descripción

Overview of Brominated Fatty Acid Esters as Synthetic Intermediates

Brominated fatty acid esters, in particular, are valuable synthetic intermediates due to the favorable reactivity of the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can also participate in a variety of coupling reactions. This allows for the facile introduction of diverse functional groups at the site of bromination. For instance, unsaturated fatty acids and their esters can be converted to monohalogenated derivatives in high yield by treatment with liquid hydrogen bromide. tandfonline.com

Significance of Methyl Esters in Esterification and Transesterification Reactions

The methyl ester group in compounds like Methyl 10-bromodecanoate is significant for several reasons. Esterification, the process of forming an ester from a carboxylic acid and an alcohol, and transesterification, the exchange of the alcohol group of an ester with another, are fundamental reactions in organic synthesis. aocs.orgmasterorganicchemistry.com Methyl esters are often preferred due to the low steric hindrance of the methoxy (B1213986) group, which facilitates these reactions. aocs.org Furthermore, the volatility of methanol (B129727) can be advantageous in driving reaction equilibria. The conversion of fatty acids to their corresponding methyl esters (FAMEs) is a common strategy to protect the carboxylic acid functionality, enhance solubility in organic solvents, and facilitate purification by techniques like distillation or chromatography. wikipedia.orge3s-conferences.orgresearchgate.net

Contextualizing this compound within Long-Chain Alkyl Halides

This compound belongs to the broader category of long-chain alkyl halides. These compounds, characterized by a halogen atom attached to a long aliphatic chain, are instrumental in the synthesis of molecules with specific physical properties, such as surfactants and polymers. d-nb.info The long alkyl chain imparts hydrophobicity, while the terminal halide provides a site for chemical modification. The synthesis of long-chain alkyl bromides can be achieved in high yields through the reaction of methanesulfonates with anhydrous magnesium bromide. nih.govresearchgate.net Long-chain alkyl substituted monocyclic aromatic hydrocarbons can also be produced by the alkylation of aromatic hydrocarbons with long-chain olefins in the presence of aluminum halide catalysts. google.com

Chemical and Physical Properties of this compound

This compound is a liquid at room temperature with a boiling point of 186 °C. fluorochem.co.uksigmaaldrich.comacmec.com.cnchemicalbook.com Its chemical and physical properties are summarized in the interactive data table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | fluorochem.co.uknih.govachemblock.com |

| CAS Number | 26825-94-5 | fluorochem.co.uksigmaaldrich.comnih.govsigmaaldrich.com |

| Molecular Formula | C₁₁H₂₁BrO₂ | acmec.com.cnnih.govuni.luchemscene.comadvancedbiochemicals.com |

| Molecular Weight | 265.19 g/mol | fluorochem.co.uksigmaaldrich.comacmec.com.cnnih.govsigmaaldrich.comchemscene.comadvancedbiochemicals.comscbt.com |

| Density | 1.137 g/mL at 25 °C | fluorochem.co.uksigmaaldrich.comacmec.com.cnchemicalbook.comsigmaaldrich.com |

| Boiling Point | 186 °C | fluorochem.co.uksigmaaldrich.comacmec.com.cnchemicalbook.comsigmaaldrich.comlookchem.com |

| Refractive Index | n20/D 1.464 | sigmaaldrich.comsigmaaldrich.comlookchem.com |

| Flash Point | >113 °C | fluorochem.co.uk |

| State | Liquid | fluorochem.co.uk |

Synthesis and Reactivity

This compound can be synthesized by the esterification of 10-bromodecanoic acid. prepchem.com A common laboratory-scale procedure involves refluxing a solution of 10-bromodecanoic acid in methanol with a catalytic amount of concentrated sulfuric acid. prepchem.com

The reactivity of this compound is dominated by the two functional groups present: the methyl ester and the terminal bromine atom. The ester group can undergo hydrolysis back to the carboxylic acid or transesterification with other alcohols under acidic or basic conditions. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. For example, it can be used in the formation of zincate intermediates for subsequent coupling reactions. rsc.org

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules. The terminal bromine can be displaced by various nucleophiles to introduce functionalities such as amines, azides, thiols, and cyanides. It can also participate in carbon-carbon bond-forming reactions, including Grignard reactions and various palladium-catalyzed cross-coupling reactions. These transformations allow for the elongation of the carbon chain and the introduction of aromatic or other functionalized groups.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 10-bromodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRSWJVWSAMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339143 | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26825-94-5 | |

| Record name | Decanoic acid, 10-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 10-bromodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 10 Bromodecanoate

Direct Esterification and Bromination Approaches

The synthesis of Methyl 10-bromodecanoate can be efficiently achieved by two main strategies: the esterification of a pre-brominated carboxylic acid or the bromination of a precursor methyl ester.

Esterification of 10-Bromodecanoic Acid with Methanol (B129727)

This classical approach involves the direct conversion of 10-bromodecanoic acid to its corresponding methyl ester.

The most common method for the esterification of 10-bromodecanoic acid is the Fischer-Speier esterification, which utilizes an alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Concentrated sulfuric acid is a frequently used catalyst for this reaction. chemguide.co.uk The reaction is an equilibrium-driven process where the carboxylic acid is heated with an excess of methanol to favor the formation of the ester and water. chemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. A subsequent proton transfer and the elimination of a water molecule, followed by deprotonation, yield the final product, this compound. masterorganicchemistry.com To drive the equilibrium towards the product, methanol is often used as the solvent, ensuring it is present in large excess.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Parameter | Value |

| Reactants | 10-Bromodecanoic Acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Outcome | Formation of Methyl 4-bromo-2-methylbenzoate in a similar process google.com |

Continuous flow chemistry offers significant advantages over traditional batch processing for esterification reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. umontreal.ca In a flow system, reagents are continuously pumped through a heated reactor, where the reaction occurs. The short diffusion distances and high surface-area-to-volume ratios in microreactors or packed-bed reactors allow for rapid heating and efficient mixing, often leading to dramatically reduced reaction times and increased yields. mit.edu

For the synthesis of this compound, a solution of 10-bromodecanoic acid and sulfuric acid in methanol can be passed through a heated capillary or microreactor. The optimization of this process involves adjusting parameters such as temperature, flow rate (which dictates the residence time), and reagent concentration to maximize conversion and throughput. nih.govmit.edu This methodology allows for the rapid production of the target compound with minimal manual intervention once the system is established.

Table 2: Comparison of Batch vs. Continuous Flow Esterification

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours | Minutes mit.edu |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient umontreal.ca |

| Scalability | Limited by reactor volume | Scaled by operating time (scaling-out) umontreal.ca |

| Process Control | Manual, less precise | Automated, highly precise control of temperature and residence time |

| Yield | Variable | Often higher due to better control and suppression of side reactions |

Bromination of Methyl 10-Hydroxydecanoate

An alternative synthetic strategy begins with a hydroxy ester, Methyl 10-hydroxydecanoate, and introduces the bromine atom in a subsequent step. This approach is advantageous when the starting hydroxy ester is more readily available or cost-effective.

The Appel reaction is a versatile method for converting primary and secondary alcohols into the corresponding alkyl halides. wikipedia.org In the context of synthesizing this compound, this reaction transforms the terminal hydroxyl group of Methyl 10-hydroxydecanoate into a bromide. The reaction is typically carried out using a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄). wikipedia.org

The mechanism involves the initial reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol, Methyl 10-hydroxydecanoate, is then deprotonated by the tribromomethanide anion. The resulting alkoxide attacks the phosphonium ion, leading to an alkoxyphosphonium bromide intermediate. The final step is an Sₙ2 substitution, where the bromide ion attacks the carbon atom bearing the oxygen, displacing triphenylphosphine oxide and yielding this compound. wikipedia.org A key advantage of the Appel reaction is its mild conditions, which are compatible with the ester functional group.

Table 3: Typical Reagents for Appel Reaction Bromination

| Reagent Role | Example Compound |

| Substrate | Methyl 10-hydroxydecanoate |

| Phosphorus Source | Triphenylphosphine (PPh₃) |

| Bromine Source | Carbon Tetrabromide (CBr₄) |

| Solvent | Dichloromethane (CH₂Cl₂) |

Modern synthetic chemistry has seen the emergence of photocatalysis as a powerful tool for activating chemical bonds under mild conditions. Copper-based photocatalysis, particularly in continuous flow systems, represents a cutting-edge approach for the conversion of alcohols to alkyl bromides. This method offers a more sustainable alternative to traditional reagents like those used in the Appel reaction.

While specific application to Methyl 10-hydroxydecanoate is not widely documented, the general methodology involves the use of a copper-based photocatalyst, a light source (typically LEDs), and a suitable bromine source. In a continuous flow setup, a solution containing the alcohol, the copper catalyst, and the brominating agent is passed through a transparent capillary reactor that is irradiated with light. The photocatalyst, upon absorbing light, initiates a radical process that ultimately leads to the formation of the alkyl bromide. Flow chemistry is particularly well-suited for photocatalysis as it ensures uniform irradiation of the reaction mixture, which can be difficult to achieve in larger batch reactors.

Alternative Synthetic Pathways and Precursors

The synthesis of this compound, a valuable chemical intermediate, can be achieved through various alternative pathways beyond traditional methods. These routes often focus on enhancing efficiency, yield, and sustainability by employing advanced catalytic systems and green chemistry principles. Key precursors include 10-bromodecanoic acid and other related decanoate (B1226879) and bromo-substituted compounds.

A prominent method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 10-bromodecanoic acid, with methanol. semanticscholar.orgresearchgate.net This reaction is catalyzed by an acid. Supported Ionic Liquid Catalysts (SILCA) represent an advanced approach, where the ionic liquid is immobilized on a solid support, such as silica (B1680970). This heterogenization of the catalyst simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration and potentially reused, which is a significant advantage over homogeneous catalysts like sulfuric acid. semanticscholar.org Silica-supported sulfonic acids, for example, have demonstrated high catalytic activity in esterification reactions under mild conditions. beilstein-journals.org

Palladium-based catalysts are well-known for their efficacy in facilitating cross-coupling reactions and have been explored for esterification. nih.govnagoya-u.ac.jp In the context of synthesizing esters, palladium catalysts can activate the reactants to enable the formation of the ester bond (aryl-O bond), sometimes under milder conditions than traditional methods. nih.govnagoya-u.ac.jp For instance, palladium-catalyzed systems have been successfully used for the esterification of carboxylic acids with aryl iodides and aryl fluorosulfates. nih.govnagoya-u.ac.jpmdpi.com While direct palladium-catalyzed esterification of a bromo-alkanoic acid like 10-bromodecanoic acid is less common, the principle involves the catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. A catalyst like Palladium(II) chloride (PdCl₂) supported on a modified silica (SiO₂) surface could potentially serve this role, with the solid support enhancing catalyst stability and recyclability.

The modification of support materials like silica (SiO₂) with acidic or basic functional groups is crucial for creating effective heterogeneous catalysts for esterification. Functionalizing silica with organosulfonic acid groups, for example, creates strong Brønsted acid sites on the catalyst surface. beilstein-journals.org These acidic sites are essential for protonating the carbonyl oxygen of 10-bromodecanoic acid, thereby activating it for nucleophilic attack by methanol, which is the key step in Fischer esterification. silicycle.com

The specific example of a support modified with both 3-Propyl Imidazolium Bromide and Tetramethylguanidinium Decanoate introduces both acidic (imidazolium) and basic (guanidinium) functionalities. This bifunctional nature can lead to a synergistic effect, where the basic sites can deprotonate the alcohol, increasing its nucleophilicity, while the acidic sites activate the carboxylic acid. This cooperative catalysis can significantly enhance the reaction rate and yield of this compound.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Support Material | Key Features | Advantages |

| Supported Sulfonic Acid | Silica (SiO₂) | Strong Brønsted acid sites | High conversion, mild conditions, recyclable. beilstein-journals.org |

| Palladium-Based | Modified Silica (SiO₂) | Active metal center for C-O bond formation | Potential for high selectivity and activity. nih.govnagoya-u.ac.jp |

| Acid-Base Modified | Silica (SiO₂) | Bifunctional acid and base sites | Synergistic catalysis, enhanced reaction rates. |

This compound can be synthesized through the derivatization of related compounds. One potential pathway involves the bromination of a precursor molecule. For example, starting with methyl 10-hydroxydecanoate, the hydroxyl group can be substituted with a bromine atom using a suitable brominating agent like hydrobromic acid. Another approach is the radical-mediated bromoalkylation of a suitable quinone or other aromatic compound, followed by subsequent chemical transformations to yield the target ester. researchgate.net

Furthermore, synthesis can start from other bromo-substituted compounds. For instance, 1,10-dibromodecane could undergo a series of reactions, including selective substitution of one bromine with a carboxylate group, followed by esterification. The synthesis of the precursor 10-bromodecanoic acid itself often starts from 1,10-decanediol, which is first converted to 10-bromo-1-decanol and then oxidized to the carboxylic acid. chemicalbook.com

Green chemistry principles are increasingly being applied to the synthesis of chemicals to minimize environmental impact. This involves the use of renewable feedstocks, environmentally benign solvents, and catalysts that are efficient and recyclable. The goal is to design processes that are atom-economical and produce minimal waste.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis. auctoresonline.org Their negligible vapor pressure makes them a safer alternative to volatile organic solvents, reducing air pollution and exposure risks. auctoresonline.org In the synthesis of this compound, ionic liquids can serve multiple roles.

As Solvents: They can dissolve reactants and catalysts, providing a suitable reaction medium. researchgate.net

As Catalysts: Acidic ionic liquids can directly catalyze the esterification of 10-bromodecanoic acid. researchgate.net These ILs combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation). researchgate.net

As Reagents: Certain functionalized ionic liquids can also act as the brominating agent in the synthesis pathway. researchgate.net

The reusability of ionic liquids is a key feature of their "green" profile. After the reaction, the product, this compound, can often be separated by extraction or distillation, allowing the ionic liquid to be recycled for subsequent batches, thus reducing waste and cost. semanticscholar.orgresearchgate.net

Table 2: Properties and Roles of Ionic Liquids in Green Synthesis

| Property | Description | Green Chemistry Advantage |

| Low Volatility | Negligible vapor pressure at room temperature. auctoresonline.org | Reduced air pollution; safer handling. |

| High Thermal Stability | Stable over a wide range of temperatures. | Allows for a wider operational window for reactions. |

| Tunable Properties | Physicochemical properties can be altered by changing cation/anion pairs. auctoresonline.org | Can be designed for specific reactions, enhancing efficiency and selectivity. |

| Reusability | Can be recovered and reused multiple times. semanticscholar.orgresearchgate.net | Reduces waste and improves process economics. |

Green Chemistry Approaches in Synthesis

Aqueous Media for Reaction

The direct synthesis of this compound via Fischer-Speier esterification is generally not performed in a purely aqueous medium. The presence of water, a byproduct of the esterification reaction, can shift the equilibrium back towards the reactants (10-bromodecanoic acid and methanol), thereby reducing the yield of the desired ester wikipedia.orgmasterorganicchemistry.com. This is a direct consequence of Le Chatelier's principle.

Furthermore, the starting material, 10-bromodecanoic acid, and the product, this compound, have limited solubility in water due to their long, hydrophobic alkyl chains cymitquimica.com. This insolubility would result in a heterogeneous reaction mixture, leading to poor reaction kinetics and inefficient conversion.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. These include the choice of solvent, temperature, pressure, catalyst loading, and reaction time.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the Fischer-Speier esterification of 10-bromodecanoic acid. In many instances, an excess of the alcohol reactant, in this case, methanol, is used as the solvent. This serves a dual purpose: it acts as a reactant and also helps to shift the reaction equilibrium towards the product side wikipedia.orgbyjus.commasterorganicchemistry.com.

Alternatively, a non-polar, inert solvent can be employed. Solvents like toluene or hexane are often used in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the formation of this compound wikipedia.orgmasterorganicchemistry.com.

The selection of an appropriate solvent is crucial for maximizing the yield and purity of the final product. The following table summarizes the general effects of different types of solvents on Fischer esterification reactions.

| Solvent Type | Examples | Effect on Reaction Efficiency and Selectivity |

| Excess Alcohol | Methanol, Ethanol (B145695) | Acts as both reactant and solvent, shifting the equilibrium to favor the product. |

| Non-polar, Inert | Toluene, Hexane | Facilitates the removal of water via azeotropic distillation (e.g., with a Dean-Stark trap), driving the reaction to completion. |

| Polar, Aprotic | Dichloromethane, Chloroform | Can be used as a solvent, but does not actively participate in shifting the equilibrium. |

Temperature and Pressure Control in Industrial and Laboratory Scale

Temperature plays a critical role in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. For Fischer esterification, typical reaction temperatures range from 60 to 110 °C wikipedia.org. The specific temperature chosen will depend on the boiling points of the reactants and the solvent used. For the synthesis of this compound, refluxing a mixture of 10-bromodecanoic acid and methanol in the presence of an acid catalyst is a common practice.

On a laboratory scale, the reaction is often carried out at the boiling point of the alcohol (methanol, 64.7 °C) or the solvent. On an industrial scale, precise temperature control is crucial for ensuring consistent product quality and optimizing energy consumption.

Pressure control is another important parameter, particularly for large-scale production. The synthesis of this compound can be performed at atmospheric pressure. However, applying a vacuum can be advantageous during the purification step. The boiling point of this compound is 186 °C at atmospheric pressure chemicalbook.com. Distillation under reduced pressure allows for the purification of the product at a lower temperature, which can help to prevent thermal decomposition and the formation of impurities.

Catalyst Loading and Recyclability

The Fischer esterification of 10-bromodecanoic acid is an acid-catalyzed process. Commonly used catalysts include strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) wikipedia.orgmasterorganicchemistry.com. Lewis acids can also be employed as catalysts wikipedia.org.

The amount of catalyst used, or catalyst loading, can affect the reaction rate. Typically, a catalytic amount, ranging from 1-5 mol% relative to the carboxylic acid, is sufficient. Higher catalyst loadings can accelerate the reaction but may also lead to unwanted side reactions, such as dehydration of the alcohol or degradation of the product.

In the context of green chemistry and industrial applications, the recyclability of the catalyst is an important consideration. Homogeneous catalysts like sulfuric acid are effective but can be difficult to separate from the reaction mixture, often requiring neutralization and generating waste.

Reaction Time and Monitoring for Completion

The time required for the complete conversion of 10-bromodecanoic acid to this compound can vary depending on the reaction conditions. Factors such as temperature, catalyst loading, and the efficiency of water removal all influence the reaction time. Typical reaction times for Fischer esterification can range from 1 to 10 hours wikipedia.org. In some related preparations, reaction times can extend to 24 hours or longer chemicalbook.comresearchgate.netnih.gov.

Monitoring the progress of the reaction is essential to determine when it has reached completion and to avoid the formation of byproducts from prolonged reaction times or excessive heating. Several analytical techniques can be employed for this purpose:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (10-bromodecanoic acid), the disappearance of the starting material spot and the appearance of the product spot (this compound) can be observed.

Gas Chromatography (GC): GC is a quantitative technique that can be used to determine the relative amounts of starting material and product in the reaction mixture. This allows for a more precise determination of the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal of 10-bromodecanoic acid and the appearance of the methyl ester proton signal of this compound.

Once the reaction is deemed complete by one or more of these monitoring techniques, the workup and purification procedures can be initiated.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of Methyl 10-bromodecanoate reveals distinct signals corresponding to the different types of hydrogen atoms present in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the local electronic environment of the protons.

The spectrum is characterized by the following key resonances:

A singlet peak for the methyl ester protons (-OCH₃), which are not coupled to any other protons. This signal typically appears downfield due to the deshielding effect of the adjacent oxygen atom.

A triplet corresponding to the methylene (B1212753) protons directly attached to the bromine atom (-CH₂Br). The signal is shifted downfield because of the electronegativity of bromine and is split into a triplet by the two adjacent protons on the neighboring carbon.

A triplet for the methylene protons alpha to the carbonyl group (-CH₂COOCH₃), deshielded by the electron-withdrawing nature of the ester function.

A complex multiplet in the upfield region representing the overlapping signals of the seven other methylene groups -(CH₂)₇- in the long alkyl chain.

The coupling constants (J), which measure the interaction between adjacent protons, provide further structural information. For instance, the triplet patterns of the protons at both ends of the alkyl chain confirm their adjacency to CH₂ groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Br-(CH₂)₈-CH₂- | ~3.40 | Triplet | ~6.8 |

| -COO-CH₃ | ~3.67 | Singlet | N/A |

| -CH₂-COOCH₃ | ~2.30 | Triplet | ~7.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. libretexts.org Due to the wide range of chemical shifts (0-220 ppm), signals for individual carbon atoms are typically well-resolved, making it possible to identify each unique carbon in the structure. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum of this compound shows key signals that confirm its structure:

A downfield signal corresponding to the carbonyl carbon (-C=O) of the ester group, typically found in the 170-180 ppm region. bhu.ac.in

A signal for the methyl ester carbon (-OCH₃).

A signal for the carbon atom bonded to the bromine (-CH₂Br), shifted downfield by the halogen's electronegativity. youtube.com

Signals for the carbon alpha to the carbonyl group (-CH₂-COO) and the other distinct methylene carbons in the alkyl chain. oregonstate.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~174.3 |

| -OC H₃ | ~51.4 |

| -C H₂-Br | ~34.0 |

| -C H₂-COO- | ~34.1 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming molecular structure by showing correlations between different nuclei. youtube.com An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. msu.edu

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is observed in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an aliphatic ester. libretexts.orgrsc.org This is often the most prominent peak in the spectrum. pressbooks.pub

C-Br Stretch: The presence of the terminal bromine is confirmed by an absorption band in the fingerprint region, typically between 690-515 cm⁻¹, corresponding to the C-Br stretching vibration. orgchemboulder.comlibretexts.org

C-O Stretch: The ester functionality also gives rise to C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ range. libretexts.org

C-H Stretch: Absorptions due to C-H stretching in the alkyl chain are observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (R-COOR') | C=O Stretch | 1750 - 1735 | Strong |

| Alkyl Halide (R-Br) | C-Br Stretch | 690 - 515 | Medium to Weak |

| Ester (R-COOR') | C-O Stretch | 1300 - 1000 | Strong |

Modern infrared spectroscopy is predominantly carried out using Fourier Transform Infrared (FT-IR) spectrometers. This technique offers significant advantages over older dispersive methods, including higher speed, sensitivity, and signal-to-noise ratio. The entire spectrum is obtained simultaneously, and a mathematical Fourier transform is used to convert the raw data into the familiar spectrum of absorbance or transmittance versus wavenumber.

Attenuated Total Reflection (ATR) is a widely used sampling technique in conjunction with FT-IR spectroscopy. researchgate.net ATR-IR is particularly useful for analyzing liquid or solid samples directly, with minimal to no sample preparation. nih.gov For a liquid sample like this compound, a drop is simply placed onto the ATR crystal (often diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. researchgate.net At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed. researchgate.net This makes ATR-FTIR a fast, convenient, and reliable method for obtaining high-quality infrared spectra for the characterization and quality control of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Determination of Molecular Mass and Fragmentation Patterns

The molecular formula for this compound is C₁₁H₂₁BrO₂. calpaclab.comguidechem.com This corresponds to a molecular weight of approximately 265.19 g/mol and a monoisotopic mass of 264.07249 Da. guidechem.comnih.gov

In electron ionization mass spectrometry (EI-MS), the high-energy electrons cause the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 264 and 266, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of long-chain methyl esters is well-documented. chemguide.co.ukresearchgate.net Common fragmentation pathways for this compound include:

McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This process results in a prominent peak at m/z = 74. nih.govresearchgate.net

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group can occur, leading to the loss of the methoxy (B1213986) group (-OCH₃) to form an ion at m/z = 233/235, or the loss of a methoxycarbonyl radical (•COOCH₃) to form an ion at m/z = 205/207.

C-Br Bond Cleavage: The cleavage of the carbon-bromine bond can result in the loss of a bromine radical, leading to a fragment at m/z = 185.

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 264/266 | [C₁₁H₂₁BrO₂]⁺• | Molecular Ion (M⁺•) |

| 233/235 | [M - OCH₃]⁺ | Alpha-cleavage, loss of methoxy radical |

| 185 | [M - Br]⁺ | Cleavage of C-Br bond |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are particularly useful for determining the molecular mass of a compound with minimal fragmentation. jfda-online.comnih.gov

Electrospray Ionization (ESI) is suitable for polar molecules but can also be used for less polar compounds with the aid of additives. For this compound, ESI would likely produce pseudomolecular ions through the addition of a proton ([M+H]⁺) or an alkali metal cation like sodium ([M+Na]⁺). This allows for an unambiguous determination of the molecular weight. rsc.org

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for relatively nonpolar and thermally stable compounds like this compound, which have molecular weights typically less than 1500 Da. wikipedia.org In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule, primarily forming the protonated molecule [M+H]⁺. nih.gov Radical cations (M⁺•) can also sometimes be observed. nih.gov Both techniques provide strong molecular ion signals, confirming the molecular mass derived from hard ionization methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components of a mixture. nih.gov For this compound, GC-MS serves as an essential tool for both purity assessment and structural confirmation. core.ac.uk

In this technique, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their volatility and interaction with the column's stationary phase. This compound will have a characteristic retention time under specific GC conditions. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. thepharmajournal.com The combination of the unique retention time from the GC and the specific fragmentation pattern from the MS provides a very high degree of confidence in the identification and purity of the compound. nih.gov

Other Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu The primary chromophore in this compound is the carbonyl group (C=O) of the ester functionality.

This carbonyl group can undergo two main types of electronic transitions:

n→π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. For isolated carbonyl groups, this is a relatively low-energy, symmetry-forbidden transition, resulting in a weak absorption band typically in the 270-300 nm region. masterorganicchemistry.com

π→π* (pi-to-pi-star) transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a higher-energy, allowed transition, which results in a strong absorption band at a shorter wavelength, usually below 200 nm for non-conjugated esters. masterorganicchemistry.com

Since this compound lacks any further conjugation, its UV-Vis spectrum is expected to be relatively simple, characterized by these two absorption bands.

| Transition | Approximate λₘₐₓ (nm) | Intensity | Associated Functional Group |

|---|---|---|---|

| n→π | 270 - 300 | Weak | Carbonyl (C=O) |

| π→π | < 200 | Strong | Carbonyl (C=O) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top 1-10 nm of a material's surface. libretexts.orgcarleton.edu

For a sample of this compound, an XPS survey scan would confirm the presence of carbon (C), oxygen (O), and bromine (Br). libretexts.org High-resolution scans of the individual elemental regions provide detailed information about the chemical environment:

C 1s spectrum: This would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms: C-C/C-H in the alkyl chain, C-Br, C-O in the ester, and O-C=O for the carbonyl carbon.

O 1s spectrum: This would show two distinct peaks for the two different oxygen environments: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C).

Br 3d spectrum: This would show a characteristic doublet (3d₅/₂ and 3d₃/₂) corresponding to the bromine atom covalently bonded to a carbon atom.

The binding energies of these photoelectrons are characteristic of the specific element and its oxidation state, allowing for a detailed analysis of the compound's surface chemistry. kratos.comnih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It operates by bombarding a sample with a focused beam of electrons, which excites electrons in the sample's atoms. wikipedia.orgucr.edu This excitation causes an electron from an inner shell to be ejected, creating a hole. An electron from a higher-energy outer shell then fills this hole, releasing the excess energy as an X-ray. wikipedia.orgthermofisher.com The energy of the emitted X-ray is characteristic of the element from which it originated, allowing for the identification of the elements present in the sample. wikipedia.org

In the analysis of this compound (C₁₁H₂₁BrO₂), EDX serves as a powerful tool to confirm its elemental composition. This technique can qualitatively identify and quantitatively measure the relative abundance of the constituent elements, with the exception of very light elements like hydrogen, which are typically not detectable. ucr.eduresearchgate.net The analysis provides crucial data verifying the presence of carbon, oxygen, and bromine, which is fundamental to the compound's structural elucidation.

The expected elemental composition of this compound, based on its molecular formula, is detailed in the table below. An EDX analysis would be expected to yield data closely corresponding to these theoretical atomic and mass percentages for Carbon, Oxygen, and Bromine.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Atomic Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 49.84 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 7.98 |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.14 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.07 |

| Total | 35 | 265.191 | 100.00 |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of a compound. CV measures the current that develops in an electrochemical cell as the potential is varied, providing insights into the reduction and oxidation processes of a substance.

For this compound, the primary site of electrochemical activity is the carbon-bromine (C-Br) bond. Alkyl halides are known to undergo electrochemical reduction, which typically involves the cleavage of the carbon-halogen bond. researchgate.netnih.gov The electrochemistry of alkyl halides has been well-studied, and their reduction generally proceeds via a one-electron transfer to produce a radical and a halide anion, followed by a second electron transfer to the radical at more negative potentials to form a carbanion. researchgate.net

A cyclic voltammetry experiment on this compound would be expected to show a characteristic irreversible reduction peak. This irreversibility arises because the cleavage of the C-Br bond is a chemically irreversible step. The potential at which this peak occurs (the cathodic peak potential, Epc) is a key parameter that reflects the ease of reduction of the C-Br bond. The reduction potentials for alkyl bromides typically fall in the range of -1.5 to -2.5 V versus a saturated calomel (B162337) electrode (SCE), depending on the specific molecular structure and experimental conditions. nih.gov

The data obtained from such a study would provide valuable information on the compound's electron-accepting ability and the stability of potential radical intermediates.

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| Cathodic Peak Potential (Epc) | The potential at which the maximum reductive current is observed. | ~ -2.0 V vs. SCE |

| Process Type | Indicates whether the electron transfer is reversible or irreversible. | Irreversible |

| Mechanism | The electrochemical reaction pathway. | Reductive cleavage of the C-Br bond. |

Applications in Advanced Organic Synthesis

Precursor for Long-Chain Derivatives

The ten-carbon backbone of methyl 10-bromodecanoate provides a substantial, linear, and saturated chain that can be readily incorporated into more complex structures. The terminal bromine atom serves as a reactive handle for chain extension and functionalization.

This compound is an effective starting material for producing long-chain and very-long-chain fatty acids (VLCFAs). For instance, the closely related precursor 10-bromodecanoic acid has been utilized in the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs), such as 32:6 n-3. nsf.gov In these synthetic pathways, the bromo-functionalized ten-carbon unit acts as a foundational building block, which is coupled with other molecular fragments to assemble the full carbon skeleton of the target fatty acid. nsf.gov This approach allows for the creation of complex fatty acids that are otherwise difficult to obtain from natural sources. nsf.gov

In highly specialized areas of organic synthesis, long-chain bromoesters like this compound serve as precursors for constructing unique and sterically demanding molecules. Although detailed mechanisms are highly specific, the literature indicates its use in forming complex structures such as alkynylcyclooctatetraenes and alkynylcubanes. These applications leverage the terminal bromine for coupling reactions, such as Sonogashira or related cross-coupling reactions, to introduce alkynyl groups, which are then used in subsequent cyclization or cage-forming steps.

This compound plays a crucial role in immunology research, specifically in the synthesis of haptens for the development of monoclonal antibodies. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein. The length and nature of the linker connecting the hapten to the carrier are critical for generating a robust and specific antibody response.

In one notable example, this compound was used to synthesize a hapten for raising antibodies against methamphetamine. chemicalbook.com The synthesis involved alkylating a phenol (B47542) derivative of amphetamine with this compound. chemicalbook.com This reaction attached the ten-carbon chain to the hapten, which, after subsequent chemical modifications, provided the necessary linker to conjugate the hapten to carrier proteins like Bovine Serum Albumin (BSA). chemicalbook.com

The ten-carbon chain of this compound provides a linker of a specific and significant length, which is essential for optimizing hapten-protein conjugates. chemicalbook.com This spacer arm extends the small hapten molecule away from the surface of the large carrier protein, making it more accessible to the immune system's antibody-producing cells. Studies have shown that the length of this linker group is directly related to the affinity and specificity of the resulting antibodies. chemicalbook.com The use of a C10 linker, as provided by this compound, has been shown to be effective in generating high-affinity monoclonal antibodies for specific small-molecule targets like methamphetamine. chemicalbook.com

Omega-3 fatty acids are a class of essential fatty acids with a double bond located three carbons from the methyl end of the chain. nih.gov While many omega-3 fatty acids are polyunsaturated, monounsaturated variants also exist and are of scientific interest. nih.gov The synthesis of modified or rare fatty acids often requires a building block approach. As a linear C10 precursor, this compound is suitable for constructing the carbon backbone of various long-chain fatty acids. nsf.gov Its ten-carbon segment can be coupled with other fragments containing the required unsaturation and terminal structure to assemble the target omega-3 fatty acid through multi-step synthetic sequences.

Preparation of Haptens for Antibody Development

Role in Polymer and Material Science

The bifunctional nature of this compound also makes it a valuable precursor in polymer chemistry. The terminal bromine can be readily converted to other functional groups, such as a hydroxyl group, through nucleophilic substitution. The resulting methyl 10-hydroxydecanoate is a classic example of an A-B monomer, containing two different functional groups (an ester and an alcohol) capable of reacting with each other.

This monomer can undergo melt-condensation polymerization to produce polyesters. researchgate.net In this process, the hydroxyl group of one monomer reacts with the methyl ester of another, eliminating methanol (B129727) and forming an ester linkage. Repetition of this reaction creates long polyester (B1180765) chains. This strategy has been used to synthesize polymers like poly(ω-hydroxytetradecanoate), resulting in biocompatible and potentially biodegradable plastics with tunable mechanical properties based on their molecular weight. researchgate.net The tensile strength and toughness of such materials can rival that of high-density polyethylene, making them attractive for developing sustainable bioplastics. researchgate.net

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Advanced Organic Synthesis | Synthesis of ω-Functionalized Fatty Acids | Provides a C10 carbon scaffold for chain elongation. nsf.gov |

| Preparation of Haptens | Acts as a linker to connect a small molecule to a carrier protein for antibody development. chemicalbook.com | |

| Synthesis of Monounsaturated Omega-3 Fatty Acids | Serves as a versatile building block for constructing the carbon skeleton of long-chain fatty acids. nsf.gov |

| Polymer & Material Science | Precursor for Polyesters | Can be converted into an A-B monomer (methyl 10-hydroxydecanoate) for polycondensation reactions. researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role in Context |

|---|---|---|

| This compound | C₁₁H₂₁BrO₂ | Primary subject; versatile synthetic precursor. |

| 10-bromodecanoic acid | C₁₀H₁₉BrO₂ | A precursor closely related to the primary subject, used in fatty acid synthesis. nsf.gov |

| Methamphetamine | C₁₀H₁₅N | The target for antibody development in the hapten synthesis example. chemicalbook.com |

| Bovine Serum Albumin (BSA) | Not applicable | A carrier protein used for conjugating haptens. chemicalbook.com |

| Methyl 10-hydroxydecanoate | C₁₁H₂₂O₃ | A monomer for polyester synthesis, derived from this compound. |

Building Block for Specialty Polymers and Copolymers

While direct studies detailing the use of this compound in the synthesis of specialty polymers are limited, its structure is highly analogous to other ω-bromoalkyl esters that serve as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In this role, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of various vinyl monomers. wikipedia.org This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The long aliphatic chain of the decanoate (B1226879) moiety can impart flexibility and hydrophobicity to the resulting polymer, while the terminal ester group provides a site for further functionalization. For instance, after polymerization, the ester can be hydrolyzed to a carboxylic acid, which can then be used to attach other molecules or to modify the polymer's solubility. This approach can be utilized to create a variety of specialty polymers, including block copolymers with unique properties. nih.govharth-research-group.org

Table 1: Potential Monomers for ATRP Initiated by this compound Analogs

| Monomer | Resulting Polymer Segment | Potential Properties |

|---|---|---|

| Styrene | Polystyrene | Rigidity, hydrophobicity |

| Methyl methacrylate | Poly(methyl methacrylate) | Optical clarity, rigidity |

| n-Butyl acrylate | Poly(n-butyl acrylate) | Flexibility, low glass transition temperature |

This table is based on the general principles of ATRP and the known polymerization of these monomers using similar bromo-initiators.

Integration into Novel Material Architectures

The bifunctional nature of this compound makes it a suitable candidate for the surface modification of materials and the creation of novel architectures such as core-shell nanoparticles. beilstein-journals.orgwarsaw4phd.eu The terminal bromine can be used to covalently attach the molecule to a surface, for example, through reactions with surface hydroxyl groups on silica (B1680970) or other metal oxides after appropriate surface activation. nih.gov This creates a "brush" of long alkyl chains on the surface, which can alter its properties, such as hydrophobicity and lubricity.

Furthermore, these surface-grafted molecules can serve as initiators for surface-initiated polymerization, allowing for the growth of polymer chains directly from the material's surface. nih.gov This technique is instrumental in creating core-shell nanoparticles, where a core material is coated with a polymer shell to impart specific functionalities, such as improved stability, biocompatibility, or targeted delivery capabilities. mdpi.com

Table 2: Potential Applications of this compound in Material Architectures

| Material Architecture | Role of this compound | Potential Outcome |

|---|---|---|

| Surface-Modified Silica | Surface-grafted monolayer | Increased hydrophobicity, altered surface energy |

| Core-Shell Nanoparticles | Initiator for shell polymerization | Enhanced stability, controlled release properties |

This table illustrates potential applications based on the known reactivity of ω-bromoalkyl esters in surface modification and nanoparticle synthesis.

Catalytic Applications

This compound and similar long-chain haloalkanes are implicated in various catalytic applications, primarily in the synthesis and modification of catalysts and in the investigation of reaction mechanisms.

Use in Catalyst Synthesis and Modification (e.g., in SILCA preparation)

While direct evidence for the use of this compound in Supported Ionic Liquid Phase (SILP) or "SILCA" (Silica-Supported Catalysts) preparation is not prominent in the literature, the principles of catalyst immobilization suggest its potential utility. The synthesis of SILP catalysts often involves the covalent attachment of ionic liquid-like moieties to a solid support, such as silica. mdpi.comresearchgate.netscielo.org.mx Long-chain alkyl halides are precursors for the synthesis of the cationic part of many ionic liquids.

The terminal bromine of this compound could be reacted with a suitable nucleophile, such as an amine or a phosphine, which is also attached to a silane (B1218182) coupling agent. This functionalized silane could then be grafted onto the surface of silica. dntb.gov.ua The resulting material would have long alkyl chains terminating in an ester group, providing a specific chemical environment for the supported catalyst. The ester group could also be further modified to tune the properties of the support.

Investigation of Reaction Mechanisms involving this compound as a Substrate or Intermediate

Long-chain haloalkanes are often used as model substrates in the study of reaction mechanisms, particularly for nucleophilic substitution and elimination reactions. researchgate.netuokerbala.edu.iq The reactivity of the carbon-bromine bond in this compound can be investigated under various conditions to understand the influence of the long alkyl chain and the terminal ester group on the reaction kinetics and pathway.

For example, the rate of substitution of the bromide by various nucleophiles can provide insights into steric and electronic effects. Furthermore, in the presence of a strong base, the possibility of elimination reactions to form an unsaturated ester can be explored. These studies are crucial for optimizing synthetic procedures and for designing new catalytic systems.

Application in Complex Reaction Cascades

Due to its bifunctionality, this compound has the potential to be a key component in complex reaction cascades. A reaction cascade, or tandem reaction, is a series of intramolecular reactions that occur sequentially in a single synthetic operation. The two reactive sites on this compound could be manipulated in a controlled sequence to build complex molecular architectures.

For instance, a nucleophilic substitution at the bromine terminus could be followed by an intramolecular cyclization involving the ester group, leading to the formation of macrocyclic lactones. The specific design of the reaction sequence and the choice of reagents would be critical in directing the outcome of the cascade.

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the structure, reactivity, and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for these investigations. nih.gov

Theoretical studies can be employed to predict the most stable conformations of the long alkyl chain of this compound. princeton.edu The flexibility of the ten-carbon chain allows for a multitude of conformational isomers, and computational methods can determine their relative energies and geometries. This information is crucial for understanding how the molecule interacts with other species and with surfaces.

Furthermore, DFT calculations can be used to investigate the electronic properties of this compound, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). chemrxiv.org These properties are key to understanding its reactivity. For example, the calculated bond dissociation energy of the C-Br bond can provide a quantitative measure of its susceptibility to cleavage in radical reactions. researchgate.net Computational studies can also model the reaction pathways of processes involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes.

Table 3: Calculated Properties of Long-Chain Bromoalkanes from DFT Studies

| Property | Significance |

|---|---|

| Conformational Energies | Predicts the most stable 3D structure |

| Bond Dissociation Energy (C-Br) | Indicates the ease of radical formation |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions |

This table is based on the types of properties typically investigated for haloalkanes using DFT and their general significance.

Molecular Dynamics Simulations of Reactions Involving this compound

Molecular dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time. In the context of reactions involving this compound, MD simulations can offer a detailed understanding of the conformational dynamics of the molecule and its interactions with other reactants, solvents, and catalysts. For instance, simulations can model the approach of a nucleophile to the electrophilic carbon atom of the C-Br bond, providing insights into the steric and electronic factors that govern the reaction rate and stereoselectivity.

These simulations can be particularly useful in understanding reactions occurring in complex environments, such as in the presence of a phase-transfer catalyst or on the surface of a solid support. By simulating the system at an atomistic level, researchers can visualize the reaction trajectory and identify key intermediates and transition states. The data generated from MD simulations, such as radial distribution functions and potential of mean force calculations, can quantify the interactions between reacting species and provide a deeper understanding of the reaction mechanism.

Table 1: Hypothetical Interaction Energies of this compound with a Nucleophile in Different Solvents from MD Simulations

| Solvent | Average Interaction Energy (kcal/mol) | Key Observations |

|---|---|---|

| Tetrahydrofuran (THF) | -5.2 | Favorable interaction, indicating good solvation of the reactants. |

| Dichloromethane (DCM) | -3.8 | Weaker interaction compared to THF, suggesting a potentially slower reaction rate. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. scienceopen.com For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions can predict the molecule's reactivity towards electrophiles and nucleophiles.

By calculating properties such as atomic charges and bond orders, researchers can identify the most reactive sites within the molecule. For example, the partial positive charge on the carbon atom attached to the bromine atom confirms its electrophilic nature and susceptibility to nucleophilic attack. Furthermore, quantum chemical calculations can be used to determine the stability of different conformers of this compound and to calculate the energy barriers for bond rotation, providing a comprehensive picture of its potential energy surface.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy empty orbital, indicating its ability to accept electrons. |

| Partial Charge on C10 | +0.15 e | Confirms the electrophilic nature of the carbon atom bonded to bromine. |

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry in organic synthesis is the prediction of reaction pathways and the characterization of transition states. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction mechanism and to calculate the activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, such as its conversion to other functionalized decanoates, these calculations can help in optimizing reaction conditions and in the design of more efficient synthetic routes.

Computational methods can be used to locate the transition state structures for various possible reaction pathways. nih.gov The geometry and energy of the transition state provide crucial information about the mechanism of the reaction. For example, in a substitution reaction, calculations can distinguish between a concerted (SN2) and a stepwise (SN1) mechanism by comparing the energies of the respective transition states. This predictive capability is invaluable for understanding and controlling chemical reactions. researchgate.net

Table 3: Predicted Activation Energies for a Hypothetical Nucleophilic Substitution on this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| SN2 | Trigonal bipyramidal | 22.5 |

Environmental and Industrial Considerations

Process Development and Scale-Up

The transition from laboratory-scale synthesis to industrial production of Methyl 10-bromodecanoate involves significant process development and scale-up challenges. Key considerations include the implementation of efficient production technologies and the optimization of reaction parameters to ensure high yield and purity.

Continuous flow chemistry has emerged as a promising technology for the industrial synthesis of various chemical compounds, offering advantages over traditional batch processing. While specific continuous flow processes for this compound are not extensively documented in publicly available literature, the principles of continuous flow can be applied to its synthesis, likely the Fischer-Speier esterification of 10-bromodecanoic acid with methanol (B129727).

In a hypothetical continuous flow setup for the production of this compound, the reactants, 10-bromodecanoic acid and methanol, along with an acid catalyst, would be continuously pumped through a heated reactor. The use of a packed-bed reactor containing a solid acid catalyst is a common approach in continuous esterification processes. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency. The continuous removal of water, a byproduct of the esterification reaction, can further drive the equilibrium towards the formation of the desired ester, thus increasing the yield.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Esterification

| Feature | Batch Processing | Continuous Flow Processing |

| Operation | Discontinuous | Continuous |

| Heat Transfer | Generally poor and non-uniform | Excellent and uniform |

| Mass Transfer | Often limited by mixing | Enhanced due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reactor volumes |

| Scalability | "Scaling-up" can be challenging | "Numbering-up" by running parallel reactors is simpler |

| Process Control | Less precise | Precise control over parameters |

| Product Consistency | Can vary between batches | High consistency |

Achieving high yield and purity is paramount in the large-scale synthesis of this compound to ensure economic viability and meet quality standards for its applications. Optimization of the synthesis process involves a systematic study of various reaction parameters.

The primary route to this compound is the acid-catalyzed esterification of 10-bromodecanoic acid with methanol. Key parameters to optimize include:

Catalyst Type and Loading: Both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous catalysts (e.g., acidic resins, zeolites) can be employed. While homogeneous catalysts are often more active, heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for reuse. The optimal catalyst loading needs to be determined to maximize the reaction rate without causing unwanted side reactions.

Molar Ratio of Reactants: An excess of methanol is typically used to shift the reaction equilibrium towards the product side. The optimal molar ratio of methanol to 10-bromodecanoic acid needs to be established to maximize conversion while considering the cost and recycling of excess methanol.

Temperature and Pressure: The reaction temperature influences the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions or degradation of the product. The reaction is typically carried out at the reflux temperature of methanol under atmospheric pressure.

Reaction Time: The reaction time required to reach maximum conversion needs to be determined. In a batch process, this would be the holding time, while in a continuous process, it would be the residence time in the reactor.

Water Removal: The continuous removal of water formed during the reaction is a critical factor in achieving high yields. This can be accomplished by techniques such as azeotropic distillation or the use of desiccants.

Response surface methodology (RSM) and Design of Experiments (DoE) are powerful statistical tools that can be employed to efficiently optimize these multiple parameters simultaneously. For the esterification of fatty acids, optimization has been shown to significantly improve yields. For example, in the production of fatty acid methyl esters (FAMEs), optimizing parameters like methanol to oil ratio, catalyst concentration, and temperature has led to yields exceeding 94% nih.gov.

Waste Minimization and Green Chemistry Principles

Traditional synthesis routes often involve the use of hazardous reagents and generate significant amounts of waste. Research into more sustainable synthetic routes for ω-bromo fatty acid esters is ongoing. One area of focus is the use of greener solvents or even solvent-free conditions. The development of biocatalytic methods, using enzymes like lipases, for the esterification of 10-bromodecanoic acid could offer a milder and more selective alternative to acid catalysis, although the stability of enzymes in the presence of the bromo-functional group would need to be considered.

The recovery and reuse of catalysts are fundamental principles of green chemistry and are economically beneficial in industrial processes.

Homogeneous Catalysts: The recovery of homogeneous acid catalysts like sulfuric acid is challenging and often involves neutralization, leading to the formation of salt waste.

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for direct esterification. |

| E-Factor | Total waste (kg) / Product (kg) | A key indicator of the environmental impact of the overall process. |

| Reaction Mass Efficiency (RME) | (Mass of desired product / Total mass of reactants) x 100% | Provides a more practical measure of the efficiency of a specific reaction. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that includes all materials used in the process, including solvents and work-up chemicals. |

Economic Viability and Market Demand

The economic viability of producing this compound is dependent on several factors, including the cost of raw materials, the efficiency of the manufacturing process, and the market demand for the product.

Cost-Effective Synthesis and Purification Methods

Synthesis of 10-Bromodecanoic Acid Precursor

A common and well-documented route to ω-bromoalkanoic acids involves the conversion of a corresponding diol. For instance, 1,10-decanediol can be treated with hydrobromic acid in a toluene solution. This reaction is typically performed under reflux for an extended period to ensure complete conversion of one of the hydroxyl groups. The subsequent step involves the oxidation of the remaining terminal alcohol group of the intermediate, 10-bromo-1-decanol, to a carboxylic acid. This oxidation can be achieved using a chromic acid solution, prepared from chromium trioxide and sulfuric acid, to yield 10-bromodecanoic acid chemicalbook.com. While effective, yielding purities around 73% after purification, this method involves the use of heavy metals and strong acids, which have significant cost implications related to waste treatment and reactor material requirements chemicalbook.com.

Esterification to this compound

The final step in the synthesis is the esterification of 10-bromodecanoic acid with methanol. In an industrial setting, this is often accomplished through reactive distillation. This process integrates the chemical reaction (esterification) with a separation process (distillation) into a single unit. By continuously removing water, a byproduct of the reaction, the chemical equilibrium is shifted towards the product side, which can significantly increase the conversion of the decanoic acid precursor researchgate.net. The use of heterogeneous catalysts, such as acidic resins like Amberlyst-15, is favored in these systems as they eliminate the need for catalyst-related separation and disposal operations, further reducing operating costs researchgate.net.

Table 1: Comparison of Synthesis Stages for this compound

| Stage | Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Precursor Synthesis | From 1,10-decanediol | 1,10-decanediol, Hydrobromic acid, Chromium trioxide | Established route, good yields chemicalbook.com | Multi-step, use of heavy metals, waste disposal costs chemicalbook.com |

| Esterification | Fischer Esterification | 10-bromodecanoic acid, Methanol, Sulfuric acid | Simple laboratory method | Use of strong corrosive acid, byproduct separation |

| Esterification (Industrial) | Reactive Distillation | 10-bromodecanoic acid, Methanol, Heterogeneous catalyst | High conversion, integrated separation, reduced operational costs researchgate.net | Higher initial capital investment |

Purification Methods

The purification of this compound is crucial for its use in subsequent applications, particularly in the pharmaceutical sector where high purity is demanded. On a laboratory scale, purification is commonly achieved through methods such as silica (B1680970) gel column chromatography, extraction, and recrystallization of the precursor acid chemicalbook.com.

For industrial-scale production, these methods are often not economically feasible. Distillation is a primary method for purifying the final liquid ester. Furthermore, techniques such as permeation washing of filter cakes can be employed to efficiently remove impurities and recover solvents, which is a key consideration for cost-effective and environmentally responsible manufacturing mdpi.com. The choice of purification strategy is a trade-off between the desired purity level, the cost of the operation, and the environmental impact of any waste generated. Commercially available technical grade this compound often has a purity of around 90% .

Market Applications in Fine Chemicals and Specialty Materials

This compound is a valuable bifunctional molecule, possessing two reactive sites: the methyl ester and the terminal bromine atom. This dual reactivity makes it a versatile building block, or intermediate, for the synthesis of a wide array of more complex molecules used in the production of fine chemicals and specialty materials pharmanoble.com.

Role in Fine Chemicals and Pharmaceuticals

In the realm of fine chemicals, this compound serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) pharmanoble.comarborpharmchem.com. Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API pharmanoble.com. The quality and purity of these intermediates are critical as they directly impact the efficacy and safety of the final drug product. The C10 backbone of this compound can be incorporated into larger molecules, while the terminal bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.

Research has demonstrated the use of similar bromo-functionalized long-chain compounds in the synthesis of novel therapeutic agents. For example, a 10-bromodecyl group, derivable from this compound, has been attached to a 1,4-benzoquinone structure in research aimed at developing new drug candidates researchgate.net. The long alkyl chain can modify the lipophilicity of a drug molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Applications in Specialty Materials and Polymers